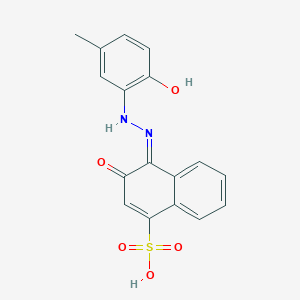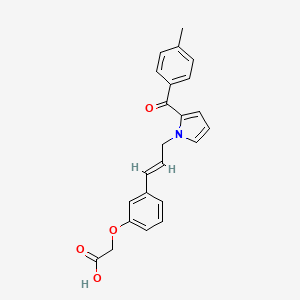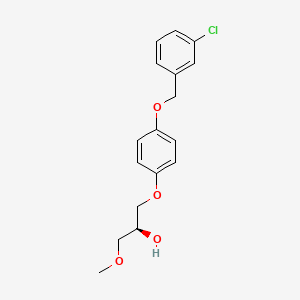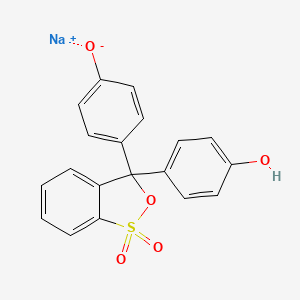![molecular formula C18H14Cl2N2O3S B1663894 3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione CAS No. 312631-87-1](/img/structure/B1663894.png)
3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione
Overview
Description
The compound “3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione” is a derivative of carbazole, a heterocyclic organic compound . Carbazole-based compounds are known for their photochemical and thermal stability, good hole-transport ability , and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The carbazole core is a tricyclic structure with two benzene rings fused onto a five-membered nitrogen-containing ring . The exact molecular structure of “3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione” was not found in the search results.Scientific Research Applications
c-Myc Inhibition
“10074-A4” is a c-Myc inhibitor . c-Myc is a transcription factor that plays a critical role in various physiological and pathological events . It regulates approximately 15% of genes in the genome and plays a critical role in various biological processes, including cell cycle, apoptosis, differentiation, and glucose metabolism .
Anticancer Effects
“10074-A4” has anticancer effects . It shows inhibitory activity of HL-60 cells with an IC 50 of 15.1 μM . It arrests the cell cycle at the S-phase in a dose-dependent manner in HL-60 cells .
Inhibition of c-Myc Target Genes
“10074-A4” inhibits the mRNA level of the c-Myc target genes, CCND2 and CDK4 .
Binding to c-Myc
“10074-A4” could bind to c-Myc 370-409 at different sites along the peptide chain . Its binding behavior could be described as a ‘ligand cloud’. Even in the bound state, the structure of the c-Myc 370-409 peptide remained a dynamic ensemble .
Myeloma Growth Repression
A novel dual-targeting c-Myc inhibitor D347-2761, which hindered the formation of c-Myc/Max heterodimer and disturbed c-Myc protein stability simultaneously, was identified . This compound dose-and time-dependently inhibited myeloma cell proliferation and induced apoptosis . It repressed myeloma growth and distal infiltration by downregulating c-Myc expression .
Drug Resistance Overcoming
The compound D347-2761 could, in combination with bortezomib (BTZ), enhance MM cell DNA damage and overcome BTZ drug resistance .
Mechanism of Action
Target of Action
The primary target of 10074-A4 is the c-Myc protein . c-Myc is a transcription factor that plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis . 10074-A4 binds to c-Myc at different sites along the peptide chain .
Mode of Action
10074-A4 acts as an inhibitor of the protein-protein interaction between c-Myc and its associated protein Max . It inhibits c-Myc and Max heterodimerization, thereby inhibiting c-Myc function . The compound binds to c-Myc at different sites along the peptide chain, specifically c-Myc 370-409 .
Biochemical Pathways
The inhibition of c-Myc by 10074-A4 affects several biochemical pathways. It arrests the cell cycle at the S-phase in a dose-dependent manner in HL-60 cells . It also inhibits the mRNA level of the c-Myc target genes, CCND2 and CDK4 .
Pharmacokinetics
It’s known that the compound shows inhibitory activity of hl-60 cells with an ic50 of 151 μM . More research is needed to fully understand the ADME properties of 10074-A4 and their impact on its bioavailability.
Result of Action
The result of 10074-A4’s action is the inhibition of cell proliferation and induction of apoptosis. In HL-60 cells, 10074-A4 shows inhibitory activity and arrests the cell cycle at the S-phase . It also reduces the mRNA level of the c-Myc target genes, CCND2 and CDK4 .
properties
IUPAC Name |
3-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S/c19-10-1-3-15-13(5-10)14-6-11(20)2-4-16(14)21(15)7-12(23)8-22-17(24)9-26-18(22)25/h1-6,12,23H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNHANGMZXFWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



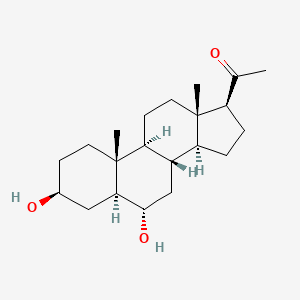

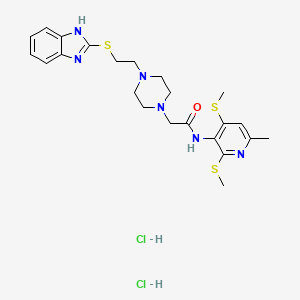

![[6-(Dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium](/img/structure/B1663817.png)

